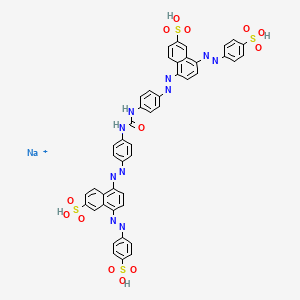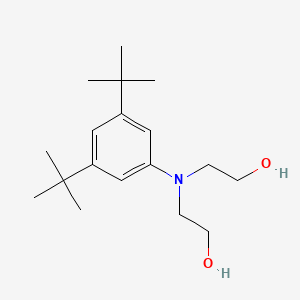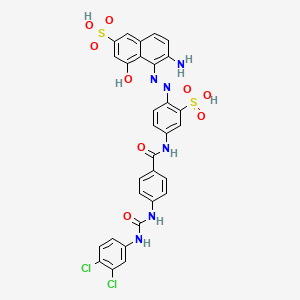
6-Amino-5-((4-((4-((((3,4-dichlorophenyl)amino)carbonyl)amino)benzoyl)amino)-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 299-210-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981. The compound is recognized for its unique properties and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of EINECS 299-210-5 would likely involve large-scale chemical processes, ensuring high yield and purity. These methods often include the use of specialized reactors, controlled temperatures, and pressures to optimize the reaction conditions.
化学反应分析
Types of Reactions
EINECS 299-210-5 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
EINECS 299-210-5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be used in biochemical assays or as a probe in molecular biology studies.
Industry: Utilized in the production of various industrial chemicals or materials.
作用机制
The mechanism of action of EINECS 299-210-5 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical or physiological effects, depending on the context of its use. Detailed mechanisms would require further experimental data and research.
相似化合物的比较
Similar Compounds
EINECS 203-770-8:
EINECS 234-985-5: Bismuth tetroxide, used in various industrial applications.
EINECS 239-934-0: Mercurous oxide, used in chemical synthesis and industry.
Uniqueness
EINECS 299-210-5 is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its applications and reactivity profile make it a valuable compound in various scientific and industrial fields.
属性
CAS 编号 |
93857-74-0 |
|---|---|
分子式 |
C30H22Cl2N6O9S2 |
分子量 |
745.6 g/mol |
IUPAC 名称 |
6-amino-5-[[4-[[4-[(3,4-dichlorophenyl)carbamoylamino]benzoyl]amino]-2-sulfophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C30H22Cl2N6O9S2/c31-21-8-6-18(12-22(21)32)36-30(41)35-17-4-1-15(2-5-17)29(40)34-19-7-10-24(26(13-19)49(45,46)47)37-38-28-23(33)9-3-16-11-20(48(42,43)44)14-25(39)27(16)28/h1-14,39H,33H2,(H,34,40)(H2,35,36,41)(H,42,43,44)(H,45,46,47) |
InChI 键 |
BRTGKAYUBYKCAY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N)S(=O)(=O)O)NC(=O)NC5=CC(=C(C=C5)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


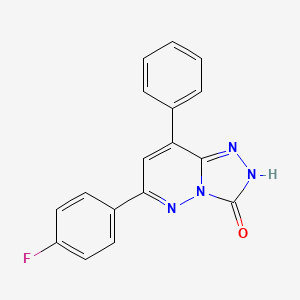
![disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12728166.png)
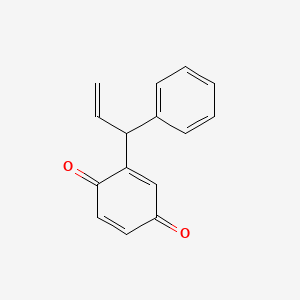
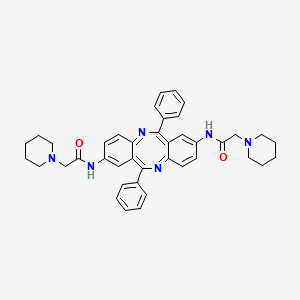
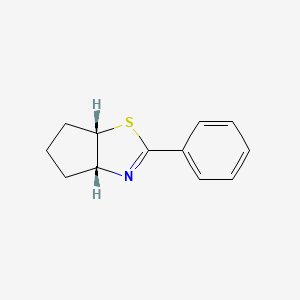
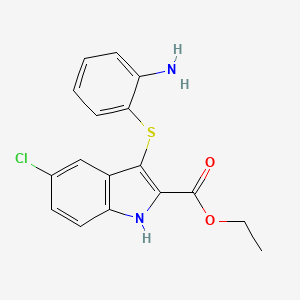
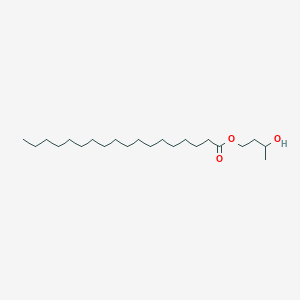


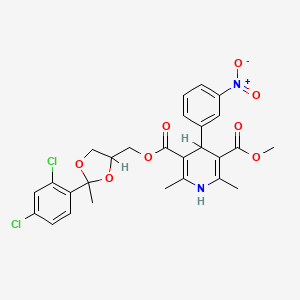

![[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B12728243.png)
